2,6-Dicloro-4-yodobenzoato de metilo

Descripción general

Descripción

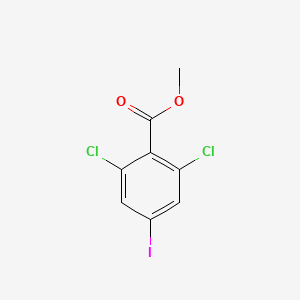

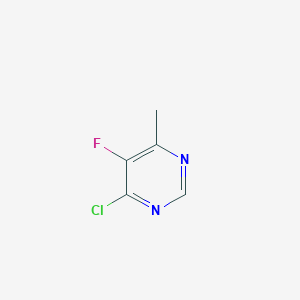

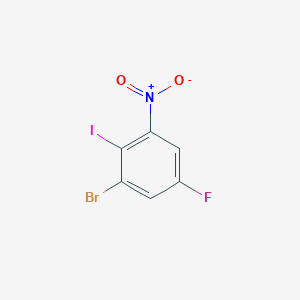

“Methyl 2,6-dichloro-4-iodobenzoate” is a chemical compound with the molecular formula C8H5Cl2IO2 . It has a molecular weight of 330.93 g/mol . This compound is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dichloro-4-iodobenzoate” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

2,6-Dicloro-4-yodobenzoato de metilo: se utiliza principalmente para fines de I+D en investigación farmacéutica . No está destinado a aplicaciones medicinales o domésticas. Su estructura química única lo convierte en un compuesto valioso para la síntesis de diversos intermediarios farmacéuticos.

Síntesis Orgánica

En química orgánica, This compound se utiliza en la síntesis de moléculas complejas. Puede sufrir diversas reacciones de acoplamiento debido a su funcionalidad de yodo-arilo, que es esencial para crear nuevas entidades químicas .

Ciencia de Materiales

Este compuesto tiene aplicaciones potenciales en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades específicas. Su estructura molecular permite la exploración de nuevos compuestos de materiales.

Química Analítica

This compound: puede utilizarse como estándar o reactivo en química analítica para identificar o cuantificar sustancias. Su estabilidad y reactividad lo hacen adecuado para su uso en diversos métodos analíticos .

Ciencia Ambiental

El impacto ambiental de This compound es objeto de investigación. Los estudios se centran en su comportamiento en el medio ambiente y cómo puede eliminarse de forma segura sin dañar el ecosistema .

Investigación Bioquímica

En bioquímica, este compuesto se explora por sus interacciones con los sistemas biológicos. La investigación puede incluir el estudio de sus efectos sobre enzimas, receptores u otras vías bioquímicas .

Investigación Agrícola

Si bien no se utiliza directamente en la agricultura, This compound puede estar involucrado en la síntesis de compuestos que afectan el crecimiento o la protección de las plantas. Su papel en el desarrollo de agroquímicos es un área de interés .

Ingeniería Química

En ingeniería química, This compound se estudia por sus propiedades que pueden influir en el diseño del proceso, como la cinética de reacción y la termodinámica. También se puede utilizar en el diseño de catalizadores u otros auxiliares de proceso .

Safety and Hazards

Safety measures for handling “Methyl 2,6-dichloro-4-iodobenzoate” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

Mecanismo De Acción

Target of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions .

Mode of Action

It’s possible that the compound interacts with its targets through the aryl-iodide functionality, which may undergo coupling reactions .

Action Environment

It’s important to note that safety precautions should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

Methyl 2,6-dichloro-4-iodobenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . Additionally, the microbial dihydroxylation of methyl 2,6-dichloro-4-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate . These interactions highlight the compound’s versatility and potential in biochemical research.

Molecular Mechanism

The molecular mechanism of methyl 2,6-dichloro-4-iodobenzoate involves its binding interactions with biomolecules. It has been shown to participate in enzyme inhibition or activation, leading to changes in gene expression . The compound’s ability to form nonracemic iodocyclohexene carboxylate intermediates through microbial dihydroxylation further illustrates its complex molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2,6-dichloro-4-iodobenzoate may change over time Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations

Dosage Effects in Animal Models

The effects of methyl 2,6-dichloro-4-iodobenzoate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. It is important to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

Methyl 2,6-dichloro-4-iodobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming phthalide derivatives and nonracemic iodocyclohexene carboxylate intermediates highlights its involvement in complex biochemical processes .

Transport and Distribution

Within cells and tissues, methyl 2,6-dichloro-4-iodobenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of methyl 2,6-dichloro-4-iodobenzoate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .

Propiedades

IUPAC Name |

methyl 2,6-dichloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQMCRSLVDSVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609070 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098619-73-8 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)